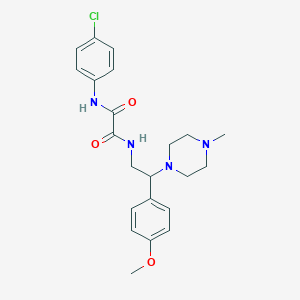

![molecular formula C21H20N4 B2651630 N-苄基-5-甲基-3-(4-甲基苯基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 890611-25-3](/img/structure/B2651630.png)

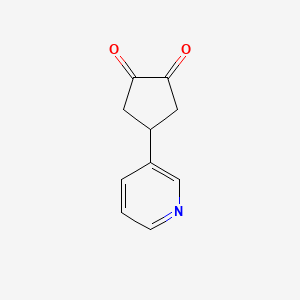

N-苄基-5-甲基-3-(4-甲基苯基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are known for their diverse biological potential and are considered as bioisosteres with purines . They have been found to possess promising anticancer activity . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis

The molecular formula of “N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is C21H20N4 . Its average mass is 328.410 Da and its monoisotopic mass is 328.168793 Da .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .科学研究应用

合成方法和结构分析

N-苄基-5-甲基-3-(4-甲基苯基)吡唑并[1,5-a]嘧啶-7-胺衍生物的合成和表征涉及各种合成路线和结构分析。例如,吡唑衍生物的合成,包括类似的结构框架,已通过羟甲基吡唑衍生物与伯胺的反应实现,从而产生具有吡唑并[1,5-a]嘧啶核心的各种化合物。这些化合物通过 FT-IR、紫外-可见光、质子核磁共振光谱、质谱和 X 射线晶体学等方法表征。对这些化合物的理论计算表明它们对癌症和微生物具有潜在的生物活性,表明它们的结构框架在药物化学中的重要性 (Titi 等人,2020)。

抗菌应用

吡唑并[1,5-a]嘧啶-7-胺衍生物的抗菌潜力已通过将此类化合物掺入聚氨酯清漆和印刷油墨浆中得到证明。这些配方对各种微生物菌株表现出非常好的抗菌效果,突出了这些化合物在保护涂层和材料中防止微生物生长的潜在用途 (El-Wahab 等人,2015)。

杀虫和抗菌潜力

此外,吡唑并[1,5-a]嘧啶的衍生物已被合成并评估其杀虫和抗菌性能。这些研究揭示了这些化合物对粉虱昆虫和各种微生物的作用能力,提供了它们在农业和制药应用中控制害虫和微生物感染的潜在用途的见解 (Deohate & Palaspagar,2020)。

作用机制

The anticancer potential of pyrazolo[1,5-a]pyrimidines is exerted through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

未来方向

The future directions in the research of pyrazolo[1,5-a]pyrimidines include the design and synthesis of new derivatives with higher selectivity as anticancer agents . The development of novel CDK2 inhibitors is also a promising direction . The tunable photophysical properties of these compounds make them potential candidates for optical applications .

属性

IUPAC Name |

N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-15-8-10-18(11-9-15)19-14-23-25-20(12-16(2)24-21(19)25)22-13-17-6-4-3-5-7-17/h3-12,14,22H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVGQBUJRAIBAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

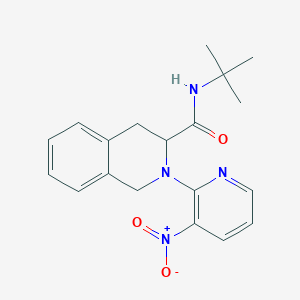

![(2S,4R)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-fluoropyrrolidine-2-carboxamide](/img/structure/B2651547.png)

![(Spiro[5,5-adamantyl])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2651556.png)

![2-Amino-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2651560.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2651562.png)

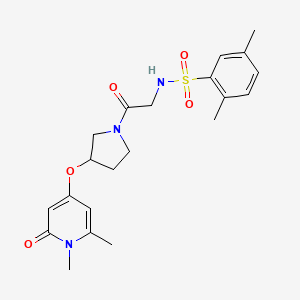

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2651565.png)

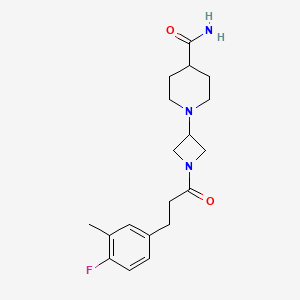

![4-butoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2651568.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)acrylamide](/img/structure/B2651569.png)